molecular formula C9H7ClF6N2 B1338315 3,5-Bis(trifluoromethyl)benzamidine hydrochloride CAS No. 97603-94-6

3,5-Bis(trifluoromethyl)benzamidine hydrochloride

Cat. No. B1338315
CAS RN: 97603-94-6
M. Wt: 292.61 g/mol
InChI Key: GOCQSQHVIVLYOG-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a compound that is not directly mentioned in the provided papers. However, related compounds with trifluoromethyl groups and benzene rings are discussed, indicating the significance of such structures in various chemical applications. These compounds often serve as intermediates in the synthesis of more complex molecules and have unique physical and chemical properties due to the presence of trifluoromethyl groups .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, carboxylation, and chlorination, as seen in the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride . The synthesis process is sensitive to reaction conditions such as temperature and the amount of reagents like sulfuric acid and dimethyl sulfoxide. The optimization of these conditions is crucial for achieving higher yields and economic value .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups is characterized by the strong electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity and stability of the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the study of pyrimidines and their adducts with triflic acid . The presence of trifluoromethyl groups can lead to significant differences in bond lengths and molecular conformation .

Chemical Reactions Analysis

Compounds with trifluoromethyl groups participate in various chemical reactions, often serving as intermediates in the synthesis of polymers and biophotonic materials. For instance, the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides leads to the formation of polyimides with excellent thermal stability and low moisture absorption . Additionally, the introduction of trifluoromethyl groups into triphenylamine-based monomers results in polyamides with good mechanical properties and electroactive behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing trifluoromethyl groups are influenced by the strong electronegativity of fluorine. These compounds typically exhibit high thermal stability, low moisture absorption, and good solubility in organic solvents . The presence of trifluoromethyl groups can also affect the optical properties, such as absorption and fluorescence, which is important for applications in biophotonics . The electron-withdrawing nature of the trifluoromethyl group can lead to materials with unique electrochemical properties, as seen in the reversible oxidation of polyamides containing these groups .

Scientific Research Applications

Synthesis of Novel Pesticides

A notable application involves the synthesis of novel pesticides, such as bistrifluron, which demonstrates potent growth-retarding activity against pests. The synthesis process encompasses several steps, including nitrating, reducing, chlorinating, and reacting 3,5-Bis-(trifluoromethyl)benzene to yield bistrifluron with a high success rate, making it feasible for industrial production (Liu An-chan, 2015).

Development of Electroactive and Thermally Stable Polymers

Another significant application is in the development of solution-processable and electroactive aromatic polyamides containing the 3,5-bis(trifluoromethyl)triphenylamine moiety. These polymers exhibit good mechanical properties, high thermal stability, and reversible electrochemical properties, suitable for various advanced material applications (S. Hsiao & Chien-Nan Wu, 2017). Additionally, thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines have been developed, showing excellent thermal stability, low dielectric constants, and moisture absorption, highlighting the contribution of the trifluoromethyl group to these properties (Qianqian Bu et al., 2011).

Chemical Synthesis and Catalysis

The compound also finds use in chemical synthesis and catalysis. For example, in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, through a process that involves bromination, carboxylation, and chlorination, offering a higher economic value due to its simple technique and high yield (Zhou Xiao-rui, 2006).

Safety And Hazards

“3,5-Bis(trifluoromethyl)benzamidine hydrochloride” may cause skin and eye irritation. It is harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection when handling this compound .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2.ClH/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCQSQHVIVLYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544534
Record name 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzamidine hydrochloride

CAS RN

97603-94-6
Record name 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)benzamidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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